Cas no 1699283-89-0 (2-tert-Butoxy-pyrimidine-4-carbonitrile)

1699283-89-0 structure
Nombre del producto:2-tert-Butoxy-pyrimidine-4-carbonitrile
Número CAS:1699283-89-0
MF:C9H11N3O
Megavatios:177.20
MDL:MFCD29956368
CID:5088576
2-tert-Butoxy-pyrimidine-4-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-tert-Butoxy-pyrimidine-4-carbonitrile
-
- MDL: MFCD29956368
- Renchi: 1S/C9H11N3O/c1-9(2,3)13-8-11-5-4-7(6-10)12-8/h4-5H,1-3H3
- Clave inchi: XHFXRSJENCFSGD-UHFFFAOYSA-N
- Sonrisas: C1=CC(C#N)=NC(OC(C)(C)C)=N1
2-tert-Butoxy-pyrimidine-4-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D971974-500mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 500mg |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | D971974-100mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 100mg |
$455 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0574-5g |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 96% | 5g |
¥42670.43 | 2024-04-19 | |
eNovation Chemicals LLC | D971974-250mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 250mg |
$665 | 2025-02-20 | |
eNovation Chemicals LLC | D971974-5g |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 5g |
$5465 | 2025-02-21 | |
eNovation Chemicals LLC | D971974-50mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 50mg |
$340 | 2025-02-21 | |
eNovation Chemicals LLC | D971974-50mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | D971974-5g |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 5g |
$5465 | 2024-07-28 | |
eNovation Chemicals LLC | D971974-250mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 95% | 250mg |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0574-50mg |
2-tert-Butoxy-pyrimidine-4-carbonitrile |
1699283-89-0 | 96% | 50mg |
¥2605.69 | 2024-04-19 |
2-tert-Butoxy-pyrimidine-4-carbonitrile Literatura relevante
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1699283-89-0 (2-tert-Butoxy-pyrimidine-4-carbonitrile) Productos relacionados
- 65873-97-4(2-(4-Acetylphenyl)-1,2-thiazolidine-1,1-dione)
- 2097986-82-6(2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile)
- 2138567-25-4(tert-butyl N-3-bromo-2-(2-cyclopropylpropoxy)-2-methylpropylcarbamate)
- 2008018-86-6(2-(2,6-dichlorophenyl)cyclopropane-1-sulfonyl chloride, Mixture of diastereomers)
- 1227502-46-6(2-Chloro-4,5-dimethoxypyridine)
- 366448-37-5(2(1H)-Pyridinone,5-(bromomethyl)-)
- 2639433-90-0(tert-butyl 3-(4-fluoro-2-nitrophenyl)aminopropanoate)
- 344411-67-2(2-(2,6-Dichlorophenoxy)-propanamide)
- 1270320-74-5(2-amino-2-(4-chloropyridin-2-yl)acetic acid)
- 1185136-22-4(LP 12 hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1699283-89-0)2-tert-Butoxy-pyrimidine-4-carbonitrile

Pureza:99%/99%/99%/99%/99%/99%
Cantidad:1g/5g/500mg/250mg/100mg/50mg
Precio ($):1512.0/5348.0/931.0/655.0/436.0/327.0